molecular formula C6H8S2 B13481562 (5-Methylthiophen-2-yl)methanethiol

(5-Methylthiophen-2-yl)methanethiol

Katalognummer: B13481562
Molekulargewicht: 144.3 g/mol
InChI-Schlüssel: VAZXIFBACHWZIJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(5-Methylthiophen-2-yl)methanethiol is a sulfur-containing heterocyclic compound with the molecular formula C6H8S2. It is a derivative of thiophene, which is a five-membered aromatic ring containing one sulfur atom.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method is the reaction of 5-methylthiophene-2-carboxaldehyde with a thiol reagent under suitable conditions . The reaction conditions often involve the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the thiol group.

Industrial Production Methods

Industrial production methods for (5-Methylthiophen-2-yl)methanethiol are not well-documented in the literature. the general approach would likely involve scalable synthetic routes similar to those used in laboratory settings, with optimizations for yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

(5-Methylthiophen-2-yl)methanethiol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can lead to the formation of disulfides, while substitution reactions can yield various alkyl or acyl derivatives .

Wissenschaftliche Forschungsanwendungen

(5-Methylthiophen-2-yl)methanethiol has several applications in scientific research:

Wirkmechanismus

The mechanism of action of (5-Methylthiophen-2-yl)methanethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and other biomolecules, potentially altering their function. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(5-Methylthiophen-2-yl)methanethiol is unique due to the presence of both a methyl group and a thiol group on the thiophene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .

Eigenschaften

Molekularformel

C6H8S2

Molekulargewicht

144.3 g/mol

IUPAC-Name

(5-methylthiophen-2-yl)methanethiol

InChI

InChI=1S/C6H8S2/c1-5-2-3-6(4-7)8-5/h2-3,7H,4H2,1H3

InChI-Schlüssel

VAZXIFBACHWZIJ-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(S1)CS

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.